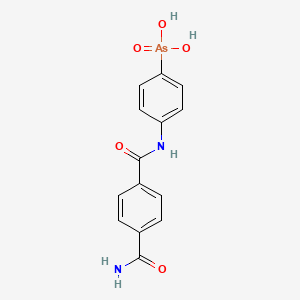
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid is an organic compound that contains both an arsonic acid group and an aminocarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with phenylarsonic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid can undergo various types of chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states of arsenic.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminocarbonyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arsonic acid group can lead to the formation of arsenate derivatives, while reduction can produce arsenite derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, particularly those involving arsenic-based therapies.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of 4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: This compound is similar in structure but lacks the arsonic acid group.
Phenylarsonic acid: This compound contains the arsonic acid group but lacks the aminocarbonyl group.
Uniqueness
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid is unique due to the presence of both the arsonic acid and aminocarbonyl groups in its structure
Eigenschaften
CAS-Nummer |
5410-68-4 |
|---|---|
Molekularformel |
C14H13AsN2O5 |
Molekulargewicht |
364.18 g/mol |
IUPAC-Name |
[4-[(4-carbamoylbenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C14H13AsN2O5/c16-13(18)9-1-3-10(4-2-9)14(19)17-12-7-5-11(6-8-12)15(20,21)22/h1-8H,(H2,16,18)(H,17,19)(H2,20,21,22) |
InChI-Schlüssel |
HYSIWANWWUGRIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




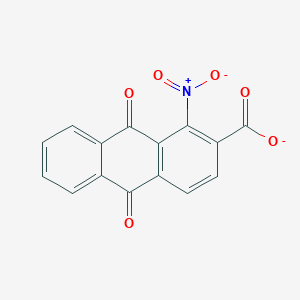
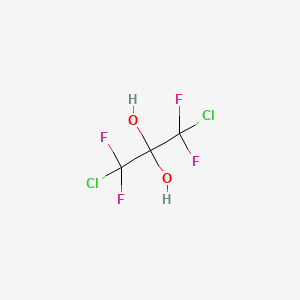
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

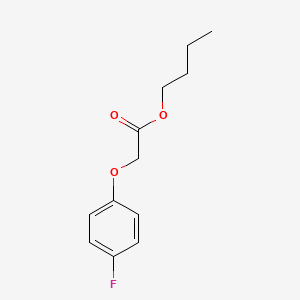


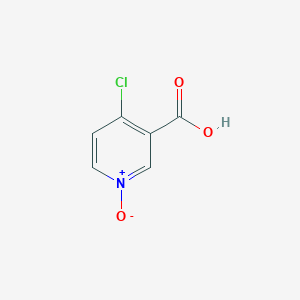
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
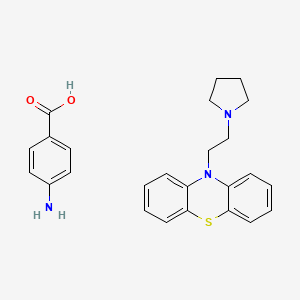
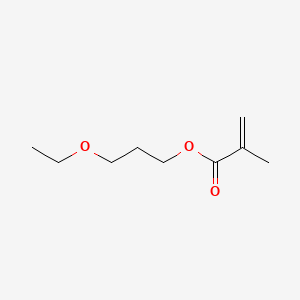
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
